Benzyl 2-cyanopyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of Benzyl 2-cyanopyrrolidine-1-carboxylate is characterized by a pyrrolidine ring attached to a benzyl group and a cyano group . The InChI code for this compound is1S/C13H14N2O2/c14-9-12-7-4-8-15 (12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1
. Physical And Chemical Properties Analysis
Benzyl 2-cyanopyrrolidine-1-carboxylate has a molecular weight of 230.26 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its topological polar surface area is 53.3 Ų .Scientific Research Applications
Synthesis of Chiral Building Blocks
Benzyl 2-cyanopyrrolidine-1-carboxylate serves as a precursor for the synthesis of chiral building blocks used in asymmetric synthesis . The compound’s ability to introduce chirality into a synthetic pathway is crucial for the production of enantiomerically pure pharmaceuticals. Its use in this context helps chemists to create complex molecules with the desired 3D orientation, which is essential for the biological activity of many drugs.
Histone Deacetylase Inhibitors
This compound has been utilized in the synthesis of novel histone deacetylase inhibitors . Histone deacetylase (HDAC) inhibitors are a class of compounds that play an important role in the regulation of gene expression and have therapeutic potential in cancer treatment. Benzyl 2-cyanopyrrolidine-1-carboxylate contributes to the structural framework of these inhibitors, aiding in the exploration of new treatments.
Organic Synthesis
In organic synthesis, Benzyl 2-cyanopyrrolidine-1-carboxylate is used for constructing complex organic molecules . Its reactivity makes it suitable for various chemical reactions, providing a pathway to synthesize a wide range of organic products, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
The pyrrolidine ring, a component of Benzyl 2-cyanopyrrolidine-1-carboxylate, is a common feature in many biologically active compounds. In medicinal chemistry, this compound is used to design drugs with a pyrrolidine scaffold, which is known for its versatility and efficacy in drug discovery .
Drug Design
Benzyl 2-cyanopyrrolidine-1-carboxylate plays a role in drug design due to its structural properties. It can be used to create new drug candidates with improved pharmacokinetic and pharmacodynamic profiles . The compound’s ability to participate in various chemical transformations makes it a valuable tool for designing novel therapeutics.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 2-cyanopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGQGIWVNDVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564326 | |
Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-cyanopyrrolidine-1-carboxylate | |
CAS RN |
119020-06-3 | |
Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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